molecular formula C9H14N2O B8772807 3-(aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one

3-(aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one

Cat. No. B8772807
M. Wt: 166.22 g/mol
InChI Key: PAQRCBVGFAXTLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-(aminomethyl)-4-ethyl-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C9H14N2O/c1-3-7-4-6(2)11-9(12)8(7)5-10/h4H,3,5,10H2,1-2H3,(H,11,12)

InChI Key

PAQRCBVGFAXTLI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)NC(=C1)C)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of Raney Nickel (6 g) in methanol (200 mL) was added 4-ethyl-1,2-dihydro-6-methyl-2-oxopyridine-3-carbonitrile (10 g, 61.7 mmol) and methanolic ammonia (750 mL). The reaction mixture was stirred at room temperature under hydrogen pressure (80 psi) for 48 hrs. The reaction mixture was filtered through Celite and washed with methanol (250 mL). The filtrate was concentrated under reduced pressure and the residue purified by filter column using silica gel (60-120 mesh), eluted with 10% MeOH in CHCl3, to afford 3-(amino methyl)-4-ethyl-6-methylpyridin-2(1H)-one (5.6 g, 54%) as an off white solid. 1H NMR (DMSO-D6, 400 MHz) (free amine): δ ppm 1.063-1.101 (t, 3H, J=7.6 Hz), 2.101 (s, 3H), 2.412-2.449 (m, 2H), 3.448 (s, 2H), 5.835 (s, 1H). MS (ES) [M+H]+ 167.06.
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10 g
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6 g
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200 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1 eq) in methanol and aq. ammonia solution (9:1) was added a catalytic amount of Raney Nickel. The reaction mixture was stirred at room temperature under hydrogen pressure (balloon pressure) for 2-5 h. On completion of reaction, it was filtered through a celite bed and the filtrate was concentrated under reduced pressure to afford the title compound.
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